molecular formula C13H20ClNO B069096 3-(3-Methoxybenzyl)piperidine Hydrochloride CAS No. 179480-58-1

3-(3-Methoxybenzyl)piperidine Hydrochloride

Cat. No. B069096
M. Wt: 241.76 g/mol
InChI Key: YYQAQRNCIJUOLX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related piperidine compounds involves multi-step chemical reactions with high yields. For instance, a compound with a similar methoxybenzyl and piperidine structure was synthesized through a two-step reaction, achieving a 92% yield, confirmed by IR, NMR, and mass spectrometry techniques (Kuswardani et al., 2020). Another synthesis approach involved ferulic acid acetylation followed by reaction with piperazine, yielding a product confirmed through various spectroscopic methods (Wang Xiao-shan, 2011).

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been extensively studied. Crystal structure analyses reveal that these compounds can adopt specific conformations, such as flattened boat or sofa conformations, depending on the substituents and conditions. The structure is further characterized by the orientation of pendant benzene rings and the presence of hydrogen bonding, which plays a significant role in the compound’s stability and reactivity (Nesterov, 2004).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, leading to the formation of compounds with significant biological activity. For example, reactions involving oxygenated 2-(p-tolylsulfinyl)benzyl carbanions with chlorinated N-sulfinylimines result in optically pure products, highlighting the chemical versatility of these compounds (Ruano, Alemán, & Cid, 2006). Additionally, Claisen-Schmidt type reactions have been employed to synthesize dienones, demonstrating the compounds' reactivity towards forming complex structures (Koshetova et al., 2022).

Physical Properties Analysis

The physical properties of “3-(3-Methoxybenzyl)piperidine Hydrochloride” and related compounds, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in various conditions. These properties are determined using techniques like X-ray crystallography, which reveals the conformation of the piperidine ring and its interactions with substituents, impacting the compound's overall stability and reactivity.

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and interaction with biological targets, are essential for designing compounds with desired functions. Studies on substituted N-benzyl piperidines have explored their affinities for central nervous system receptors, demonstrating the impact of structural modifications on biological activity (Tacke et al., 2003). These insights are valuable for the development of compounds with specific pharmacological properties.

Scientific Research Applications

  • Pharmacological Properties of Sila-Analogues :

    • Sila-analogues of σ ligands like 1‘-organylspiro[indane-1,4‘-piperidine] have been synthesized, including variants with a silicon atom replacing the carbon spirocenter. These compounds, including their hydrochlorides, exhibit affinities for various central nervous system receptors, offering insights into receptor binding and the potential for developing targeted therapies (Tacke et al., 2003).
  • Inhibitory Activity Toward Phosphodiesterase 5 :

    • Compounds such as 4-(3-chloro-4-methoxybenzyl)aminophthalazines have been synthesized and evaluated for their inhibitory activity toward phosphodiesterase 5 (PDE5). These compounds, including their hydrochloride forms, show potential for vascular disease treatment, highlighting the pharmacological significance of similar benzylpiperidine derivatives (Watanabe et al., 2000).
  • Applications in Analgesic Synthesis :

    • Research on the cyclization products of substituted tetrahydropyridines and piperidinols has led to the discovery of compounds with potential analgesic properties. These studies are crucial for developing new analgesics and understanding the chemical transformations of benzylpiperidine derivatives (Kametani et al., 1973).
  • Antimicrobial Activity of Pyridine Derivatives :

    • The synthesis of novel pyridine derivatives, including those with piperidine modifications, has been explored for antimicrobial applications. These compounds, including their hydrochloride salts, exhibit varying degrees of antimicrobial activity, contributing to the search for new antimicrobial agents (Patel et al., 2011).
  • Potential Anti-Alzheimer's Agents :

    • Benzylated derivatives of pyrrolidin-2-one and imidazolidin-2-one, including compounds similar to 3-(3-Methoxybenzyl)piperidine Hydrochloride, have been synthesized and evaluated for their anti-Alzheimer's activity. These studies are significant in the context of neurodegenerative disease research and drug development (Gupta et al., 2020).

Safety And Hazards

The safety data sheet for piperidine indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life .

properties

IUPAC Name

3-[(3-methoxyphenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO.ClH/c1-15-13-6-2-4-11(9-13)8-12-5-3-7-14-10-12;/h2,4,6,9,12,14H,3,5,7-8,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQAQRNCIJUOLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588798
Record name 3-[(3-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methoxybenzyl)piperidine Hydrochloride

CAS RN

179480-58-1
Record name 3-[(3-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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